molecular formula C22H20N4O2S B2840800 7-cyclopropyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863003-23-0

7-cyclopropyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2840800
CAS No.: 863003-23-0
M. Wt: 404.49
InChI Key: HXYJJNIXYWCPBC-UHFFFAOYSA-N
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Description

7-cyclopropyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of pyrimidopyrimidines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a naphthalen-1-ylmethylthio moiety, and a pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cyclopropyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is often introduced via cyclopropanation reactions, which can be achieved using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Naphthalen-1-ylmethylthio Moiety: This step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with naphthalen-1-ylmethylthiol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the naphthalen-1-ylmethylthio moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine core or the cyclopropyl group, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols or amines in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives and cyclopropyl derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 7-cyclopropyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has shown promise in various bioassays. It is investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It has been studied for its anticancer properties, with research focusing on its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Industry

Industrially, this compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-cyclopropyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 7-cyclopropyl-1,3-dimethyl-5-((phenylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
  • 7-cyclopropyl-1,3-dimethyl-5-((benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

Compared to similar compounds, 7-cyclopropyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the naphthalen-1-ylmethylthio moiety. This structural feature imparts distinct electronic and steric properties, potentially enhancing its biological activity and specificity towards certain molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-cyclopropyl-1,3-dimethyl-5-(naphthalen-1-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-25-19-17(21(27)26(2)22(25)28)20(24-18(23-19)14-10-11-14)29-12-15-8-5-7-13-6-3-4-9-16(13)15/h3-9,14H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYJJNIXYWCPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CC3)SCC4=CC=CC5=CC=CC=C54)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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